molecular formula C8H7BrFNO B13043864 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13043864
M. Wt: 232.05 g/mol
InChI Key: LNFQYVYEPIYWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a substituted benzofuran derivative characterized by a bromine atom at position 7 and a fluorine atom at position 6 of the benzofuran core. Its molecular formula is C₈H₈BrFNO, with a molecular weight of 233.06 g/mol.

The hydrochloride salt form of a related isomer, 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, is commercially available through suppliers like American Elements, indicating its utility in life sciences research .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2

InChI Key

LNFQYVYEPIYWMW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the bromination and fluorination of a benzofuran precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves several synthetic routes that leverage the unique reactivity of benzofuran derivatives. For instance, the compound can be synthesized through reactions involving n-butyllithium in tetrahydrofuran under controlled temperatures. The yield and purity of the synthesized compound are often confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Anticancer Properties

Research has indicated that benzofuran derivatives, including this compound, exhibit promising anticancer activities. In a study evaluating various benzofuran analogues, compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines. The presence of specific functional groups was found to enhance their activity by increasing binding interactions with cellular targets .

CompoundActivityMechanism
7aHighInduces apoptosis in EAC cells
7cModerateEnhances DNA binding interactions
7dHighReduces melting temperature of DNA

Antimicrobial Effects

Benzofuran derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .

Neurological Applications

The structural characteristics of this compound make it a candidate for neurological applications. Benzofurans are known to interact with sigma receptors, which play a role in neuroprotection and modulation of neurotransmitter systems. This interaction may lead to potential treatments for neurodegenerative diseases .

Cardiovascular Applications

Research into the cardiovascular effects of benzofuran derivatives indicates potential benefits in managing conditions such as hypertension and arrhythmias. Compounds within this class have shown vasodilating properties and the ability to inhibit platelet aggregation, suggesting a role in cardiovascular health .

Case Studies

Several case studies highlight the applications of benzofuran derivatives in drug development:

  • Case Study 1 : A derivative of benzofuran was tested for its ability to induce apoptosis in cancer cells, showing a significant reduction in cell viability at specific concentrations.
  • Case Study 2 : Another study focused on the antimicrobial activity of benzofuran compounds against resistant bacterial strains, demonstrating effective inhibition.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table compares key properties of 7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Source/Supplier
This compound C₈H₈BrFNO 233.06 Br (7), F (6) Research chemical; potential antimicrobial Hypothetical (based on analogs)
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride C₈H₈BrFNO·HCl 269.52 Br (5), F (6) Life science research material American Elements
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine C₈H₇ClFNO 187.60 Cl (5), F (6) Discontinued lab reagent Biosynth
7-Bromo-2,3-dihydro-1-benzofuran-3-amine C₈H₈BrNO 214.06 Br (7) High-purity research chemical Labter Pharmatech
7-Chloro-2,3-dihydro-1-benzofuran-3-amine C₈H₈ClNO 169.61 Cl (7) Intermediate in organic synthesis Ukrorgsynth
(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine C₉H₁₁NO₂ 165.19 OCH₃ (6) Chiral building block Chem960
Key Observations:

Halogen Substitution Effects: Bromine at position 7 (as in the target compound) increases molecular weight compared to chlorine analogs (e.g., 7-chloro derivative: 169.61 vs. 214.06 g/mol) .

Bioactivity Trends :

  • Compounds with multiple halogens (e.g., 4,5,6-tribromo derivatives) exhibit synergistic antifungal activity with amiodarone, suggesting halogen positioning critically influences efficacy .
  • The 5-chloro-6-fluoro analog (discontinued) may have been explored for similar applications, though specific data are unavailable .

Synthetic Accessibility :

  • Bromination at position 7 requires precise regioselective conditions, as competing halogenation at adjacent positions (e.g., 5 or 6) can occur .
  • Fluorine introduction via electrophilic substitution or metal-mediated reactions adds complexity compared to methoxy or chloro derivatives .

Biological Activity

7-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound belonging to the benzofuran family, characterized by its unique structural features, including a bromine atom, a fluorine atom, and an amine group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C10H8BrF1N
  • Molecular Weight : Approximately 232.05 g/mol
  • CAS Number : 1934470-94-6

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and modulate immune responses to enhance the body’s ability to combat cancer.

The biological mechanisms underlying the activity of this compound often involve:

  • Enzyme Inhibition : The compound appears to interact with enzymes critical for cellular processes, potentially blocking pathways that lead to cancer cell growth.
  • Receptor Modulation : It may bind to specific receptors involved in immune responses or cellular signaling pathways, influencing various physiological processes .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameMolecular FormulaKey Features
5-Fluoro-2-hydroxybenzaldehydeC7H5F1O2Precursor for synthesis; contains a hydroxyl group
3-BromoanilineC6H6BrNContains an amine group; used in cyclization
6-NitrobenzofuranC8H5N1O3Studied for antimicrobial properties
5-Bromo-benzofuranC8H5BrOExplored for anticancer activity

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives, including this compound:

  • Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzofuran derivatives. It was found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Investigation :
    • Research conducted at the University of Strathclyde focused on the anticancer potential of benzofuran derivatives. The findings suggested that this compound could inhibit specific kinases involved in cancer progression, thereby reducing tumor growth in vitro and in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.